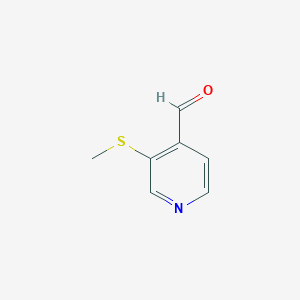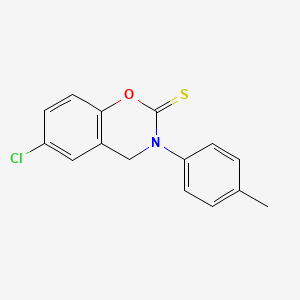
5-(5-Hydroxy-1-methoxyisoquinolin-4-yl)thiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Hydroxy-1-methoxyisoquinolin-4-yl)thiophene-2-carbaldehyde is a complex organic compound that features both isoquinoline and thiophene moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Hydroxy-1-methoxyisoquinolin-4-yl)thiophene-2-carbaldehyde typically involves multi-step organic reactions. One common approach is the condensation of 5-hydroxy-1-methoxyisoquinoline with thiophene-2-carbaldehyde under specific conditions. The reaction may require catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimization of reaction conditions, use of efficient catalysts, and purification techniques such as recrystallization or chromatography to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-(5-Hydroxy-1-methoxyisoquinolin-4-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Various nucleophiles can be used to substitute the methoxy group, often requiring acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the aldehyde group would yield an alcohol.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 5-(5-Hydroxy-1-methoxyisoquinolin-4-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxyisoquinoline: Shares the isoquinoline moiety but lacks the thiophene ring.
Thiophene-2-carbaldehyde: Contains the thiophene ring but lacks the isoquinoline moiety.
5-Methoxyisoquinoline: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
5-(5-Hydroxy-1-methoxyisoquinolin-4-yl)thiophene-2-carbaldehyde is unique due to the combination of isoquinoline and thiophene moieties in a single molecule. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
651030-62-5 |
|---|---|
Formule moléculaire |
C15H11NO3S |
Poids moléculaire |
285.3 g/mol |
Nom IUPAC |
5-(5-hydroxy-1-methoxyisoquinolin-4-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C15H11NO3S/c1-19-15-10-3-2-4-12(18)14(10)11(7-16-15)13-6-5-9(8-17)20-13/h2-8,18H,1H3 |
Clé InChI |
PANOMPNQBOLADN-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(C2=C1C=CC=C2O)C3=CC=C(S3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 2-(4-methoxyphenyl)-1-oxo-, phenylmethyl ester](/img/structure/B12602917.png)

![(1E,1'E)-N',N''-(Dodecane-1,12-diyl)bis[N-(acetyloxy)ethanimidamide]](/img/structure/B12602924.png)

amino}methyl)phenol](/img/structure/B12602940.png)


![Triethyl[(hept-6-en-2-yl)oxy]silane](/img/structure/B12602955.png)


